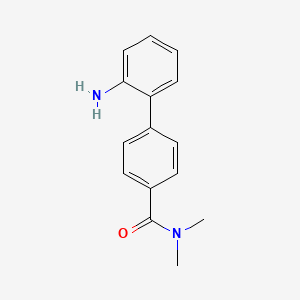

4-(2-Aminophényl)-N,N-diméthylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(2-Aminophenyl)-2,4-dioxobutanoic acid” is a dioxo monocarboxylic acid, a beta-diketone, a substituted aniline, a 2-oxo monocarboxylic acid, a 4-oxo monocarboxylic acid and an aromatic ketone . It has a role as a mouse metabolite .

Synthesis Analysis

A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized and evaluated for their antimicrobial activity and possible mode of action . The structures of the synthesized compounds were elucidated by 1 H NMR, 13 C NMR, IR and Mass spectral data .

Molecular Structure Analysis

The molecular structure of “4-(2-Aminophenyl)-2,4-dioxobutanoic acid” was elucidated by various spectroscopic techniques .

Chemical Reactions Analysis

A novel and efficient method for synthesizing benzosulfamidate-fused tetrahydroquinazolines is described. By employing the [4+2]-cycloaddition of 2-aminophenyl enones with cyclic N -sulfimines in the presence of DMAP as a base, the desired benzosulfamidate-fused tetrahydroquinazolines were obtained in good yields with high diastereoselectivities .

Physical And Chemical Properties Analysis

The molecular weight of “4-(2-Aminophenyl)-2,4-dioxobutanoic acid” is 207.18 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 .

Applications De Recherche Scientifique

Activité anticancéreuse

Le composé a été utilisé dans la synthèse de nouveaux complexes anticancéreux de ruthénium(II/III) . Ces complexes ont montré un potentiel chimiothérapeutique prometteur. Ils interagissent avec l'ADN, révélant une intercalation à la fois du ligand Hapbim et des complexes Ru . La cytotoxicité in vitro des composés a été testée sur des lignées cellulaires de cancer du sein humain (MCF7), de cancer colorectal humain (Caco2) et de cellules hépatiques humaines normales (THLE-2), le composé (2) étant le plus puissant contre les cellules cancéreuses .

Activité antimicrobienne

Une série de benzothiazoles substitués, portant des motifs semicarbazone et thiosemicarbazone, a été conçue, synthétisée et évaluée pour son activité antimicrobienne . Les résultats ont révélé que les composés SC06, SC09, TS05 et TS07 ont une activité antibactérienne puissante contre les souches Gram-positives et Gram-négatives .

Interaction avec l'ADN

L'interaction des composés avec l'ADN a été étudiée par spectroscopie UV-Visible et de fluorescence, révélant une intercalation à la fois du ligand Hapbim et des complexes Ru . Cette interaction est cruciale pour leur potentiel chimiothérapeutique.

Induction de l'apoptose

L'effet cytotoxique du complexe Ru (III) est montré corréler avec la capacité du complexe Ru (III) à induire l'apoptose et à provoquer un arrêt du cycle cellulaire en phase G2/M . C'est un mécanisme clé dans l'action de nombreux médicaments anticancéreux.

Arrêt du cycle cellulaire

Le complexe Ru (III) peut provoquer un arrêt du cycle cellulaire en phase G2/M . Cela perturbe le cycle cellulaire normal, empêchant la prolifération des cellules cancéreuses.

Réduction du stress oxydant

Le complexe Ru (III) a diminué le stress oxydant et augmenté les niveaux d'enzymes antioxydantes, en particulier la SOD . Cela suggère l'amélioration de la réparation cellulaire normale, ce qui est bénéfique dans le traitement du cancer.

Mécanisme D'action

Target of Action

Similar compounds have been shown to have antimicrobial activity , suggesting potential targets could be bacterial proteins or enzymes.

Biochemical Pathways

Related compounds have been associated with the disruption of tryptophan, vitamin b6, and purine metabolism . Therefore, it’s possible that 4-(2-Aminophenyl)-N,N-dimethylbenzamide may also influence these pathways.

Pharmacokinetics

Related compounds have been shown to have good bioavailability and low cytotoxicity , suggesting that 4-(2-Aminophenyl)-N,N-dimethylbenzamide may have similar properties.

Result of Action

Related compounds have been shown to have potent antimicrobial activity , suggesting that 4-(2-Aminophenyl)-N,N-dimethylbenzamide may also have antimicrobial effects.

Orientations Futures

The prevalence of extremely resistant bacteria such as methicillin-resistant Stayphlococcus aureus (MRSA), fluoroquinolone-resistant Pseudomonas aeruginosa (FQRP), fluoroquinolone-resistant Enterococcus faecalis (QREF) and vancomycin-resistant Enterococci (VRE) has greatly increased in some hospitals, resulting in a higher rate of mortality . This highlights the need for the development of new antimicrobial agents .

Propriétés

IUPAC Name |

4-(2-aminophenyl)-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-17(2)15(18)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16/h3-10H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROKUIIRNXTBPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718359 |

Source

|

| Record name | 2'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1345471-30-8 |

Source

|

| Record name | 2′-Amino-N,N-dimethyl[1,1′-biphenyl]-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.